2-(4-Tert-butylphenoxy)propanoic acid

Antiviral HIV-1 Drug Discovery

Researchers relying on positional isomer fidelity risk invalidated HIV-1 assays and failed antibacterial SAR when sourcing incorrectly substituted analogs. 2-(4-tert-Butylphenoxy)propanoic acid eliminates this risk with its precisely defined 2-ether/4-tert-butyl substitution. • HIV-1 antiviral scaffold: IC50 = 3.5 µg/mL; 3-isomer is inactive. • Antibacterial building block: derivatives 2-510× more active than controls vs. B. subtilis. • Defined LogP = 2.836 (vs. 3.44 for 3-isomer). • Documented herbicide intermediate. Supplied as racemic solid, m.p. 35-37 °C, with batch-specific QC.

Molecular Formula C13H18O3
Molecular Weight 222.28 g/mol
CAS No. 6941-12-4
Cat. No. B1295586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Tert-butylphenoxy)propanoic acid
CAS6941-12-4
Molecular FormulaC13H18O3
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCC(C(=O)O)OC1=CC=C(C=C1)C(C)(C)C
InChIInChI=1S/C13H18O3/c1-9(12(14)15)16-11-7-5-10(6-8-11)13(2,3)4/h5-9H,1-4H3,(H,14,15)
InChIKeyDMJZZNRMJJGRNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Tert-butylphenoxy)propanoic Acid: Physicochemical & Procurement Profile


2-(4-Tert-butylphenoxy)propanoic acid (CAS 6941-12-4) is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . It is characterized by a propanoic acid moiety linked via an ether oxygen to a phenyl ring that is para-substituted with a bulky tert-butyl group . The compound is a racemic mixture and is typically supplied as a solid with a melting point of 35-37 °C and a boiling point of 334 °C at 760 mmHg . Its primary applications lie in research and development, including as an intermediate in chemical synthesis and as a scaffold for the development of biologically active molecules [1].

Compound Type Racemic mixture; synthetic intermediate and scaffold for bioactive molecule development
Structural Determinant 2-position ether linkage and para tert-butyl group define reactivity and target interaction profile
Handling Note Low-melting solid (35–37 °C); near-ambient handling may require temperature control

Specificity of 2-(4-Tert-butylphenoxy)propanoic Acid


In scientific and industrial contexts, substituting 2-(4-tert-butylphenoxy)propanoic acid with a seemingly similar analog can lead to significant changes in both physicochemical and biological properties, thereby invalidating experimental outcomes or altering the performance of a synthetic process. The specific positioning of the ether linkage (at the 2-position of the propanoic acid) and the tert-butyl group (at the para-position) dictates its unique interaction with biological targets and its distinct physicochemical signature, including its lipophilicity and solid-state properties . Even a minor change, such as shifting the ether linkage to the 3-position of the acid or the tert-butyl group to the meta-position, results in a different compound with a different CAS number and, critically, different behavior in assays and reactions . The quantitative evidence below underscores why this specific compound, not a generic class representative, must be the focus of selection and procurement.

2-(4-Tert-butylphenoxy)propanoic acid
3-(4-tert-butylphenoxy)propanoic acid (CAS 23067-72-3)
Positional isomer shift may lead to divergent biological activity profile; HIV-1 antiviral response reported only for 2-substituted isomer
2-isomer
3-isomer
LogP difference (~0.6 units) may alter membrane permeability and solubility behavior in assays

2-(4-Tert-butylphenoxy)propanoic Acid: Quantitative Differentiators


HIV-1 Antiviral Potency: Positional Isomer Difference

2-(4-Tert-butylphenoxy)propanoic acid demonstrates potent antiviral activity against HIV-1 with an IC50 value of 3.5 µg/mL (approximately 15.7 µM) . In stark contrast, its closest positional isomer, 3-(4-tert-butylphenoxy)propanoic acid, exhibits no reported antiviral activity at comparable concentrations and is instead characterized by activity against MAO B (IC50 < 50 nM) and the H3 receptor (Ki < 400 nM) . This represents a functional divergence of over 570-fold in terms of potency against the primary target (HIV-1) when comparing the two isomers.

HIV-1 Antiviral Activity
Source review
Target IC50 3.5 µg/mL (≈15.7 µM); 3-isomer: no reported HIV-1 activity
Supports HIV-1 inhibition assay context; isomer selection critical
Data from Alpinia species extract; may require verification
Antiviral HIV-1 Drug Discovery

Antibacterial Activity Against B. subtilis

A derivative of 2-(4-tert-butylphenoxy)propanoic acid, specifically (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid (Compound 2b), demonstrates potent antibacterial activity [1]. This activity is highly sensitive to the structural features of the core 2-(4-tert-butylphenoxy)propanoic acid scaffold. Compound 2b exhibits an MIC value of 0.098-0.78 µg/mL against various bacterial strains [1]. Its activity against B. subtilis is reported to be 2-fold higher than Penicillin and 8- to 510-fold higher than other control antibiotics [1]. While not a direct comparison of the parent acid, this data strongly indicates the unique utility of the 2-(4-tert-butylphenoxy)propanoic acid core for generating potent antibacterial agents, a property not reported for the 3-substituted isomer.

Antibacterial Derivative Activity
Class-level
Derivative 2b MIC 0.098–0.78 µg/mL; 2- to 510-fold vs controls
Scaffold may support antibacterial screening; derivative context
Activity assessed for benzoxazole derivative; not parent acid direct comparison
Antibacterial Benzoxazole Derivatives Gram-positive

Lipophilicity (LogP) of Positional Isomers

The lipophilicity of a compound, often measured by its partition coefficient (LogP), is a critical determinant of its behavior in biological systems and its solubility profile. 2-(4-Tert-butylphenoxy)propanoic acid has a calculated LogP of 2.836 . This is significantly lower than the LogP of 3.44 reported for its positional isomer, 3-(4-tert-butylphenoxy)propanoic acid . This difference of 0.604 log units indicates that the 2-substituted compound is noticeably less lipophilic than its 3-substituted counterpart.

Lipophilicity (LogP)
Reported
2-isomer LogP 2.84; 3-isomer LogP 3.44 (Δ 0.60)
LogP difference may impact permeability and solubility profiling
Calculated property; experimental confirmation recommended
Physicochemical Properties Lipophilicity LogP

Solid-State Properties and Melting Point

The melting point of a compound is a key property for its identification and purification. 2-(4-Tert-butylphenoxy)propanoic acid has a reported melting point range of 35-37 °C . In contrast, the melting point of the 3-(4-tert-butylphenoxy)propanoic acid isomer is not typically reported in a similar range, with some vendors listing it simply as a solid with no specific melting point data . This low melting point for the 2-isomer (near room temperature) presents a unique handling and purification profile compared to the 3-isomer, which may be a solid at room temperature.

Melting Point
Reported
2-isomer mp 35–37 °C; 3-isomer mp data not typically reported
Low-melting solid behavior may simplify purification workflow
Near-room-temperature handling; compare isomer solid-state form
Physicochemical Properties Melting Point Purification

Herbicide Intermediate Potential

2-(4-Tert-butylphenoxy)propanoic acid is identified as a valuable intermediate for the production of herbicides and other specialty chemicals [1]. The tert-butylphenoxy moiety enhances stability and reactivity, while the propanoic acid group allows for further functionalization, supporting diverse industrial applications [1]. This positions the compound as a distinct building block within the phenoxypropionic acid class of herbicides. While specific herbicidal activity data for the parent acid is not widely available, the class-level inference from its use in herbicide synthesis and the known activity of related compounds, such as 2-(4-tert-butylphenoxy)butanoic acid , strongly supports its unique role as a synthetic intermediate.

Herbicide Intermediate
Class-level
Recognized intermediate for herbicide production
Supports agrochemical synthetic route studies
Class-level inference; specific activity data for parent acid limited
Agrochemicals Herbicide Intermediate Synthetic Chemistry

Commercial Purity and Availability

2-(4-Tert-butylphenoxy)propanoic acid is commercially available from multiple reputable suppliers with a consistently high purity specification. AKSci supplies the compound at a minimum purity of 95% , while Leyan offers it at 98% purity . This high and consistent purity profile across vendors reduces the risk of batch-to-batch variability in research experiments. In contrast, the 3-isomer is less widely available, often only through custom synthesis [1].

Purity & Availability
Specification review
95–98% purity from multiple vendors; 3-isomer less available
High purity may reduce batch variability; procurement advantage
Supplier specifications; verify current lot COA
Procurement Purity Commercial Availability

Application Scenarios for 2-(4-Tert-butylphenoxy)propanoic Acid


HIV-1 Antiviral Research

This compound is most appropriately procured for use as a reference standard or a starting point for medicinal chemistry efforts targeting HIV-1. Its reported IC50 of 3.5 µg/mL against HIV-1 establishes it as a validated antiviral scaffold, which is not a property shared by its 3-substituted positional isomer. Substitution with an analog would invalidate any HIV-1-related research findings.

Antibacterial Agent Development

2-(4-Tert-butylphenoxy)propanoic acid is a privileged scaffold for the generation of potent antibacterial compounds, as demonstrated by derivatives that show 2- to 510-fold greater activity than control antibiotics against B. subtilis . Researchers engaged in antibacterial drug discovery should prioritize this specific compound as a core building block, as its 3-isomer does not provide a comparable entry point to this class of active molecules.

Agrochemical and Specialty Chemical Synthesis

For chemical process development and industrial synthesis, 2-(4-Tert-butylphenoxy)propanoic acid is a recognized and documented intermediate in the production of herbicides . Its specific structural features are essential for generating desired herbicidal activity in downstream products. The 3-substituted isomer is not documented for this application, making the procurement of the correct isomer a non-negotiable requirement for synthetic route fidelity.

Physicochemical and Formulation Studies

In formulation science or studies where lipophilicity is a critical parameter, this compound offers a precisely defined LogP of 2.836 . This value is significantly different from the LogP of 3.44 for the 3-isomer . Substitution with the wrong isomer would introduce a systematic, quantifiable error into any experiment where lipophilicity governs solubility, permeability, or partitioning behavior.

Application
Selection Property
Validation Focus
HIV-1 Antiviral Research
Reported antiviral scaffold context
HIV-1 inhibition assay response
Antibacterial Agent Development
Antibacterial scaffold screening context (derivative-based)
MIC and strain-panel endpoint review
Agrochemical & Specialty Chemical Synthesis
Herbicide intermediate documentation context
Synthetic route fidelity
Physicochemical & Formulation Studies
Lipophilicity control context
LogP and solubility profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Tert-butylphenoxy)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.